molecular formula C10H9F13 B3392379 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane CAS No. 154478-86-1

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane

Cat. No.: B3392379
CAS No.: 154478-86-1
M. Wt: 376.16 g/mol
InChI Key: MKVVMPBOVPRQNY-UHFFFAOYSA-N
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Description

The compound 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane (molecular formula: C₁₆H₂₁F₁₃, average mass: 459.13 g/mol) is a partially fluorinated alkane with 13 fluorine atoms asymmetrically distributed across its 16-carbon backbone . It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by high thermal stability, chemical inertness, and hydrophobic/lipophobic properties. While the exact nomenclature may vary (e.g., "1-(Perfluorohexyl)decane" in ), its structural hallmark is the dense fluorination of the first six carbons, leaving the remaining hydrogen atoms on the distal chain .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVMPBOVPRQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)4H, C10H9F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611905
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154478-86-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane can be synthesized through the fluorination of decane using elemental fluorine or other fluorinating agents. The process typically involves:

    Direct Fluorination: This method uses elemental fluorine (F₂) in the presence of a catalyst, such as cobalt trifluoride (CoF₃), at elevated temperatures. The reaction is highly exothermic and requires careful control to prevent decomposition.

    Electrochemical Fluorination: This method involves the electrolysis of decane in a solution of hydrogen fluoride (HF) and potassium fluoride (KF). The process is conducted at low temperatures and provides a controlled environment for fluorination.

Industrial Production Methods: Industrial production of this compound typically employs electrochemical fluorination due to its scalability and safety. The process involves:

  • Electrolysis of decane in anhydrous HF.
  • Use of nickel or steel electrodes.
  • Application of a direct current to facilitate the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the fluorine atoms. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction Reactions: Reduction can occur using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this is less common due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as NaOH or KOH in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Strong reducing agents like LiAlH₄ in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include partially fluorinated alkanes or alcohols.

    Reduction Products: Typically, partially fluorinated alkanes with fewer fluorine atoms.

Scientific Research Applications

Medical Applications

One of the prominent uses of fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is in the development of blood substitutes. Perfluorocarbons (PFCs) have been studied for their ability to dissolve oxygen and carbon dioxide. Research indicates that PFC emulsions can enhance oxygen delivery in hypoxic conditions . The compound's low toxicity and metabolic inertness make it a candidate for further exploration in medical applications.

Environmental Studies

Fluorinated compounds are often examined for their environmental impact due to their persistence in nature. Studies have investigated the occurrence and use of highly fluorinated substances like this compound in various ecosystems. Understanding their behavior can inform regulations and remediation strategies for contaminated sites .

Industrial Applications

In industrial settings:

  • Surface Coatings : The compound's low surface energy makes it ideal for use in coatings that require water and oil repellency.
  • Aerospace : Its thermal stability is beneficial for applications in aerospace materials that must withstand extreme conditions.

Case Study 1: Blood Substitutes

Research conducted by Clark and Geyer highlighted the potential of perfluorochemical emulsions as blood substitutes. The study demonstrated that these emulsions could effectively carry oxygen in animal models under controlled conditions . This application underscores the importance of compounds like this compound in medical advancements.

Case Study 2: Environmental Impact Assessment

A study published by Posner et al. (2013) assessed the environmental presence of various perfluorinated compounds including 1,1,1,2,... Tridecafluorodecane. The findings indicated significant persistence in aquatic environments and raised concerns regarding bioaccumulation and toxicity to wildlife . These insights are critical for regulatory frameworks governing the use of such chemicals.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content leads to:

    Hydrophobic and Oleophobic Effects: The compound repels water and oils, making it useful in coatings and surfactants.

    Thermal Stability: The strong carbon-fluorine bonds provide resistance to thermal degradation.

    Chemical Inertness: The compound is resistant to most chemical reactions, making it a stable solvent and additive.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and functional differences between 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane and analogous fluorinated alkanes:

Compound Name Molecular Formula Molecular Weight Fluorine Distribution Key Substituents Applications
This compound C₁₆H₂₁F₁₃ 459.13 Fluorinated C1–C6 None Environmental markers, material synthesis
1,1,1,2,2,3,3,4-Octafluoro-7,7-dimethyl-4-octene C₁₀H₁₂F₈ 283.07 Fluorinated C1–C4 Double bond (C4–C5), methyl groups (C7) Not specified; detected in environmental samples
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-pentadecene C₁₅H₁₇F₁₃ 443.10 Fluorinated C1–C6 Double bond (C7–C8) Environmental studies
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane C₈H₅F₁₃ 432.11 Fluorinated C1–C6 None Solvent formulations, azeotropic mixtures with isopropanol
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane C₈H₅F₁₃I 544.02 Fluorinated C1–C6 Iodine atom (C8) Precursor in organometallic synthesis

Key Observations:

  • Chain Length and Fluorination Pattern : The degree of fluorination and chain length significantly influence physical properties. For example, this compound (C₁₆) exhibits higher molecular weight and hydrophobicity compared to shorter-chain analogs like tridecafluorooctane (C₈) .
  • Functional Groups : The presence of iodine (e.g., in 8-iodooctane derivatives) enables cross-coupling reactions, while double bonds (e.g., in pentadecene analogs) may enhance reactivity in polymerization or environmental degradation .

Physical and Chemical Properties

Property This compound Tridecafluorooctane Tridecafluoro-8-iodooctane
Boiling Point Not reported 186°C (ether derivative) Not reported
Density Not reported 1.412 g/cm³ (ether derivative) Not reported
Environmental Persistence Detected in roe deer (2.5 × 10⁶ concentration) Used in noncombustible solvents High stability due to C–F bonds

Notable Trends:

  • Thermal Stability : Fluorinated compounds generally exhibit high boiling points due to strong C–F bonds. For instance, the propyl ether derivative of tridecafluorooctane boils at 186°C .
  • Environmental Impact : Longer-chain compounds like Tridecafluorodecane persist in ecosystems, as evidenced by their detection in wildlife (roe deer) .

Research Findings and Environmental Considerations

  • Bioaccumulation : Tridecafluorodecane and its analogs are emerging contaminants, with detection in roe deer underscoring their environmental mobility .
  • Functional Advantages: Fluorinated solvents offer nonflammability and low toxicity, making them suitable for electronics and aerospace industries .

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane is a perfluorinated compound belonging to the class of fluoroalkanes. Its unique structure imparts distinct chemical properties that can influence its biological activity. This article explores the biological activity of this compound through various studies and data tables summarizing key findings.

Chemical Structure and Properties

The chemical formula for this compound is C10F21C_{10}F_{21}. The presence of fluorine atoms significantly alters the compound's polarity and hydrophobicity compared to its non-fluorinated counterparts.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, some studies have provided insights into its potential effects.

Antioxidant Activity

A study investigating various fluorinated compounds indicated that certain perfluorinated alkanes exhibit antioxidant properties. The antioxidant capacity was measured using DPPH radical scavenging assays. While specific data for tridecafluorodecane were not available in the literature reviewed , related compounds demonstrated significant antioxidant activity.

Antimicrobial Potential

The antimicrobial activity of fluorinated compounds has been documented. In particular:

  • Fluoroalkanes : Certain fluoroalkanes have shown effectiveness against various bacterial strains. For instance:
    • E. coli : Inhibition rates ranged from 30% to 50% for some fluorinated compounds.
    • Staphylococcus aureus : Similar inhibitory effects were noted in studies involving perfluorinated compounds .

While direct studies on this compound are sparse in this area as well , its structural similarity to other effective antimicrobial agents suggests it may possess similar properties.

Toxicological Profile

The toxicological assessment of perfluorinated compounds has raised concerns regarding their safety and environmental impact. Key findings include:

  • Acute Toxicity : Studies indicate low acute toxicity levels for various n-alkanes and their fluorinated derivatives. For example:
    • The NOAEL (No Observed Adverse Effect Level) for inhalation exposure to similar compounds was determined to be high .
  • Chronic Exposure Risks : Long-term exposure assessments suggest potential risks associated with reproductive and developmental toxicity due to bioaccumulation in organisms .

Summary of Biological Activities

Activity TypeCompoundObserved Effects
AntioxidantVarious FluoroalkanesSignificant DPPH scavenging activity
AntimicrobialFluoroalkanesInhibition of E. coli and S. aureus
Acute Toxicityn-Alkanes (including fluorinated)Low toxicity levels reported
Chronic ExposurePerfluorinated CompoundsRisks of reproductive toxicity

Case Studies

  • Case Study 1 : A comparative study on fluoroalkanes showed that compounds with a higher degree of fluorination exhibited increased antimicrobial effectiveness against Gram-positive bacteria.
  • Case Study 2 : Research conducted on the environmental persistence of perfluorinated compounds highlighted their resistance to biodegradation and potential accumulation in living organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane

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